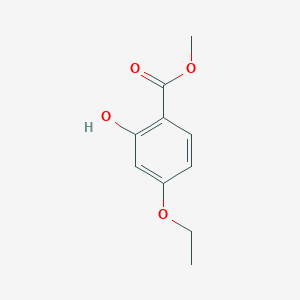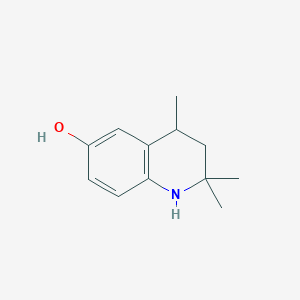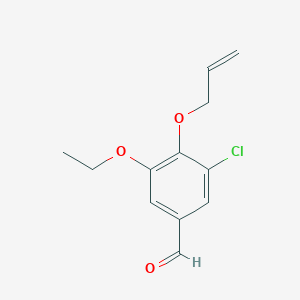
4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde” is likely an organic compound consisting of a benzene ring substituted with an allyloxy group at the 4-position, a chloro group at the 3-position, an ethoxy group at the 5-position, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various substituents (allyloxy, chloro, ethoxy, and aldehyde groups) would contribute to the compound’s overall reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The allyloxy group could potentially participate in reactions involving the alkene, the chloro group might undergo nucleophilic substitution, the ethoxy group could be involved in ether cleavage reactions, and the aldehyde group is typically very reactive and might undergo a variety of reactions including nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
- Summary : A compound similar to “4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde”, known as 4-allyloxy-2-hydroxybenzophenone (AHB), was grafted onto polypropylene (PP) to improve its electrical properties . This is particularly relevant for the development of eco-friendly HVDC cable insulation.
- Methods : The AHB was grafted onto PP via melt grafting. The effects of several reaction variables, including initiator and monomer content, reaction temperature, rotor speed, and grafting yield time, were studied .
- Results : The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .
- Summary : While not directly mentioned, compounds like “4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde” could potentially be used in the fabrication of functionalized silica nanoparticles . These nanoparticles have a wide range of applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
- Summary : A functional fluorosulfate-based additive, 4-(allyloxy)phenyl fluorosulfate (APFS), was incorporated to create elastic and thermally stable interfacial layers on electrodes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Application in High-Voltage Direct Current (HVDC) Cable Insulation
Application in the Fabrication of Functionalized Silica Nanoparticles
Application in Enhancing the Electrochemical Property of SiG-C/LiNi x Co y Mn 1−x−y O 2 (NCM811) Full Cells
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAWABXOVNIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404148 |
Source


|
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde | |
CAS RN |
443291-94-9 |
Source


|
| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

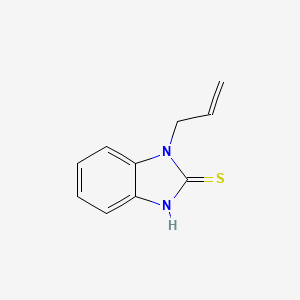
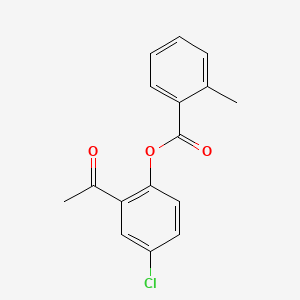
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)
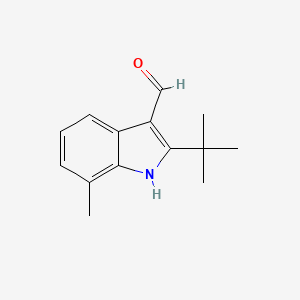
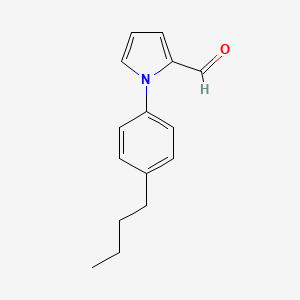
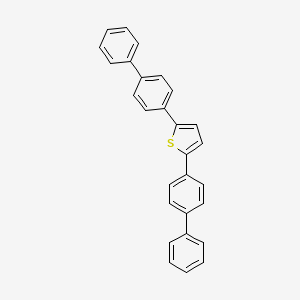




![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

